molecular formula C6H13O8P B014352 2,5-Anhydro-D-glucitol-6-phosphate CAS No. 73548-76-2

2,5-Anhydro-D-glucitol-6-phosphate

Cat. No. B014352
CAS RN: 73548-76-2
M. Wt: 244.14 g/mol
InChI Key: XYTKBMAMGDBXPU-SLPGGIOYSA-N
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Description

2,5-Anhydro-D-glucitol-6-phosphate is a compound that has garnered interest in biochemical research due to its structural similarity to important biological molecules. Its study helps in understanding various biochemical pathways and potential therapeutic applications.

Synthesis Analysis

A short and efficient synthesis of 1,5-anhydro-D-glucitol 6-phosphate, a structurally related compound, involves the protection of hydroxyl groups, reductive cleavage of the glycosidic linkage, and phosphorylation of 1,5-anhydro-D-glucitol (Yuan & Hollingsworth, 2011).

Molecular Structure Analysis

The molecular structure of 2,5-Anhydro-D-glucitol-6-phosphate and its analogs plays a crucial role in their biological activity and interaction with enzymes. For instance, the role of the 2-amino function in catalysis and inhibition of enzymes like glucosamine-6-phosphate synthase has been highlighted, indicating the importance of structural features in biochemical processes (Bearne & Blouin, 2000).

Chemical Reactions and Properties

2,5-Anhydro-D-glucitol-6-phosphate and similar compounds participate in various chemical reactions, influencing key biochemical pathways. For instance, Escherichia coli can phosphorylate 1,5-Anhydroglucitol, releasing it back into the medium as a phosphate ester, indicating the compound's role in metabolic processes (Shiga et al., 1996).

Physical Properties Analysis

The physical properties, such as solubility, crystallinity, and stability, of 2,5-Anhydro-D-glucitol-6-phosphate and related compounds are crucial for their biological functions and potential pharmaceutical applications. For instance, the crystallization of 1,5-anhydro-D-glucitol 6-phosphate as the dicyclohexylamine salt indicates specific physical characteristics important for its inhibition properties and potential therapeutic uses (Ferrari, Mandelstam, & Crane, 1959).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability under physiological conditions, and interaction with biomolecules, are key to understanding the role of 2,5-Anhydro-D-glucitol-6-phosphate in biological systems. Studies on similar compounds, such as the inhibition of glucosamine-6-phosphate synthase by analogs, provide insights into the chemical behavior and potential therapeutic applications of these molecules (Janiak et al., 2003).

Scientific Research Applications

  • Cancer Treatment : A study by Christus & Madson (2021) reported the successful preparation of 2,5-anhydro di-(hydrido)-di-phosphate-di-hydrate mannitol (glucitol) from banana fruit. This preparation could potentially offer a cost-effective method for treating fast-growing cancer cells, providing a viable cancer treatment option for low-income individuals (Christus & Madson, 2021).

  • Drug and Pharmaceutical Development : Yuan & Hollingsworth (2011) presented a short and efficient synthesis of 1,5-anhydro-D-glucitol 6-phosphate from methyl-D-glucoside, contributing valuable insights for the development of new drugs and pharmaceutical products (Yuan & Hollingsworth, 2011).

  • Inhibiting Escherichia coli Glucosamine-6-Phosphate Synthase : Bearne & Blouin (2000) found that deoxy-D-glucitol 6-phosphate and 2-amino-2-deoxy-D-glucitol 6-phosphate could act as inhibitors of Escherichia coli glucosamine-6-phosphate synthase, an enzyme crucial for the formation of N-acetyl (Bearne & Blouin, 2000).

  • Enzyme Specificity and Reagent Specificity : Voll et al. (1981) discovered that the reaction of diphenylchlorophosphate with 2,5-anhydrohexitols yields compounds, such as 1,4,6-tris(phosphate), which may influence enzyme and reagent specificity (Voll et al., 1981).

  • Diabetes Mellitus Diagnosis : Yabuuchi et al. (1989) developed a simple enzymatic method for determining 1,5-anhydro-D-glucitol in plasma. This method provides a cost-effective and efficient alternative to traditional methods for diagnosing diabetes mellitus (Yabuuchi et al., 1989).

properties

IUPAC Name

[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O8P/c7-1-3-5(8)6(9)4(14-3)2-13-15(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4+,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTKBMAMGDBXPU-SLPGGIOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)COP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1[C@H]([C@@H]([C@H](O1)COP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Anhydro-D-glucitol-6-phosphate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Anhydro-D-glucitol-6-phosphate
Reactant of Route 2
2,5-Anhydro-D-glucitol-6-phosphate
Reactant of Route 3
2,5-Anhydro-D-glucitol-6-phosphate
Reactant of Route 4
2,5-Anhydro-D-glucitol-6-phosphate
Reactant of Route 5
2,5-Anhydro-D-glucitol-6-phosphate
Reactant of Route 6
2,5-Anhydro-D-glucitol-6-phosphate

Citations

For This Compound
24
Citations
TAW Koerner Jr, RJ Voll, ES Younathan - Carbohydrate Research, 1979 - Elsevier
We have previously prepared 2,. 5-anhydro-D-glucitol 6-phosphate (5) enzymicallyz and shown it to be an effective inhibitor2* 3 of the enzyme phosphofructokinase (EC 2.7. 1. II). …
C Sun, D Xiong, Y Yan, J Geng… - … International journal of …, 2016 - journals.sagepub.com
Aims Metabolic alterations in cancer, including bladder cancer, have been addressed in recent years. We aimed to study the role of phosphofructokinase (PFK) in muscle-invasive …
RJ Voll, FR Fronczek, D Vargas, ES Younathan - Carbohydrate research, 1992 - Elsevier
2,5-Anhydro-3,4-O-(1,2-ethanedyl)-d-mannitol (1) was prepared from 2,5-anhydro-d-mannitol (2) in three steps. The fused ring system was introduced by a phase-transfer alkylation …
C Sun, D Xiong, Y Yan, J Geng, M Liu, X Yao - 2016 - researchgate.net
Aims: Metabolic alterations in cancer, including bladder cancer, have been addressed in recent years. We aimed to study the role of phosphofructokinase (PFK) in muscle-invasive …
Number of citations: 0 www.researchgate.net
SM Jeon, JS Lim, HR Kim, JH Lee - Biochemical and Biophysical Research …, 2021 - Elsevier
Dental pulp stem cells (DPSCs) can differentiate into diverse cell lineages, including odontogenic cells that are responsible for dentin formation, which is important in pulp repair and …
GS Rao, BG Harris, PF Cook - Journal of Biological Chemistry, 1987 - ASBMB
The kinetic mechanism of phosphofructokinase has been determined at pH 8 for native enzyme and pH 6.8 for an enzyme desensitized to allosteric modulation by diethylpyrocarbonate …
Number of citations: 13 www.jbc.org
RJ Voll - 1991 - search.proquest.com
The glycolytic pathway enzyme phosphofructokinase (EC 2.7. 1.11) has as its substrate and activator two different carbohydrate phosphate esters. Both are derivatives of D-fructose in …
TAW Koerner, RJ Voll, ES Younathan - FEBS letters, 1977 - core.ac.uk
An often overlooked aspect of carbohydrate metabolism is that most carbohydrates in solution are mixtures of several constitutional and configurational isomers (acyclic forms and …
Number of citations: 31 core.ac.uk
SJ Benkovic - Methods in enzymology, 1979 - Elsevier
Conclusions Although carrying out enzyme-mechanism studies at subzero temper- atures clearly involves difficulties of both a tec Page 1 370 INITIAL RATE METHODS [14] …
TAW Koerner Jr - 1975 - search.proquest.com
One of the pleasures afforded the author in preparing this dissertation is the chance to forma 11y thank all those who have guided and helped him in his passage as a graduate student. …

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